molecular formula C18H16F2N4O B5869136 [7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](1-PYRROLIDINYL)METHANONE

[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](1-PYRROLIDINYL)METHANONE

Cat. No.: B5869136
M. Wt: 342.3 g/mol
InChI Key: BWJJDXUSPPOWDG-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoromethyl group, a phenyl group, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyrimidine derivatives, and reagents for introducing the difluoromethyl and pyrrolidinylmethanone groups. Common synthetic routes may involve:

  • Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of pyrazole and pyrimidine derivatives under specific conditions, such as the use of strong acids or bases and elevated temperatures.
  • Introduction of the Difluoromethyl Group: This can be achieved through the use of difluoromethylating agents, such as difluoromethyl iodide, in the presence of a base.
  • Attachment of the Pyrrolidinylmethanone Moiety: This step may involve the reaction of the intermediate compound with pyrrolidine and a suitable carbonyl source, such as acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
  • Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinylmethanone moiety, potentially converting it to an alcohol.
  • Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions::
  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products::
  • Oxidation: Phenolic derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Compounds with substituted difluoromethyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents.

Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: In the industrial sector, it may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
  • Modulating Receptor Function: Interacting with receptors to either activate or inhibit their signaling pathways.
  • Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c19-16(20)15-10-14(12-6-2-1-3-7-12)22-17-13(11-21-24(15)17)18(25)23-8-4-5-9-23/h1-3,6-7,10-11,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJDXUSPPOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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